O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate
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Description
O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H16N2O4 . It has a molecular weight of 264.28 and appears as a yellow oil . The IUPAC name for this compound is 1-benzyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate .
Molecular Structure Analysis
The molecular structure of O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate can be represented by the SMILES notation: COC(=O)C1(N)CN(C(=O)OCC2=CC=CC=C2)C1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate is a yellow oil . It should be stored at 0-8 °C . More detailed physical and chemical properties are not available in the sources I found.Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-O-benzyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-11(16)13(14)8-15(9-13)12(17)19-7-10-5-3-2-4-6-10/h2-6H,7-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMWJZYPTGPBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN(C1)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O1-benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate |
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